molecular formula C19H20N2O2 B7451422 1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one

1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one

Cat. No. B7451422
M. Wt: 308.4 g/mol
InChI Key: TTXVRQSPVUAFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used as a recreational drug due to its stimulant properties. However, BZP has also been studied for its potential applications in scientific research.

Mechanism of Action

1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one acts as a non-selective agonist of the serotonin and dopamine receptors, which leads to the release of these neurotransmitters. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects. 1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one has been shown to increase the activity of the sympathetic nervous system, which leads to an increase in heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to increase alertness, attention, and mood, and to decrease appetite and sleep.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it a useful tool for studying the effects of neurotransmitters on the brain. However, one limitation of using 1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one in lab experiments is that it has been shown to have potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one. One area of research is the development of more selective agonists of the serotonin and dopamine receptors, which could lead to the development of new drugs for the treatment of mood disorders and other neurological conditions. Another area of research is the development of new methods for synthesizing 1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one and other piperazine derivatives, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further research is needed to better understand the potential toxicity and side effects of 1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one, and to develop methods for mitigating these effects.

Synthesis Methods

1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one can be synthesized through a multi-step process that involves the reaction of piperazine with benzyl chloride, followed by the reaction with 2-hydroxybenzaldehyde to form the spirocyclic benzoxazine ring. The final step involves the reaction with phosgene to introduce the carbonyl group and form the piperidone ring.

Scientific Research Applications

1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2B receptor, which is involved in the regulation of mood, appetite, and sleep. 1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one has also been found to stimulate the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and attention.

properties

IUPAC Name

1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18-20-17-9-5-4-8-16(17)19(23-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXVRQSPVUAFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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